molecular formula C21H26ClN3O2 B1214054 1-[(6-Chloro-2-methoxyacridin-9-yl)amino]-3-(diethylamino)propan-2-ol CAS No. 522-20-3

1-[(6-Chloro-2-methoxyacridin-9-yl)amino]-3-(diethylamino)propan-2-ol

Cat. No.: B1214054
CAS No.: 522-20-3
M. Wt: 387.9 g/mol
InChI Key: UDDPPYHULIXFDV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Acranil can be synthesized through a multi-step process involving the reaction of 6-chloro-2-methoxyacridine with diethylaminoethanol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of Acranil involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Acranil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of acridine derivatives with different functional groups .

Scientific Research Applications

Acranil has been extensively studied for its antiviral properties. It has been shown to induce interferon-like substances in mice, making it a potential candidate for antiviral therapies . Additionally, Acranil has applications in:

    Chemistry: Used as a reagent in various chemical reactions.

    Biology: Studied for its effects on biological systems, particularly its ability to induce interferon.

    Medicine: Potential use in antiviral therapies and as a research tool for studying interferon induction.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Acranil is similar to other acridine derivatives such as mepacrine (quinacrine) and tilorone. it has unique properties that make it a strong inducer of interferon without causing significant hypothermic effects in mice .

Similar Compounds

Acranil’s unique ability to induce interferon without significant side effects makes it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

1-[(6-chloro-2-methoxyacridin-9-yl)amino]-3-(diethylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2/c1-4-25(5-2)13-15(26)12-23-21-17-8-6-14(22)10-20(17)24-19-9-7-16(27-3)11-18(19)21/h6-11,15,26H,4-5,12-13H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDPPYHULIXFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(CNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1684-42-0 (di-hydrochloride)
Record name Chlorometacrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00966576
Record name 1-[(6-Chloro-2-methoxyacridin-9(10H)-ylidene)amino]-3-(diethylamino)propan-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522-20-3
Record name 1-[(6-Chloro-2-methoxy-9-acridinyl)amino]-3-(diethylamino)-2-propanol
Source CAS Common Chemistry
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Record name Chlorometacrine
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Record name 1-[(6-Chloro-2-methoxyacridin-9(10H)-ylidene)amino]-3-(diethylamino)propan-2-ol
Source EPA DSSTox
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Record name 1-[(6-chloro-2-methoxyacridin-9-yl)amino]-3-(diethylamino)propan-2-ol
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Record name CHLORMETACRINE
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